Triazolealanine

Overview

Description

Triazoles are a group of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their significant biological and pharmacological properties . They are used in drug design and have shown to have multidirectional biological activity .

Synthesis Analysis

The synthesis of triazoles involves various methods. One of the methods includes the click chemistry method of the Cu-catalyzed azide–alkyne cycloaddition reaction (CuAAC) which can synthesize 1,2,3-triazole in high yield .

Molecular Structure Analysis

Triazoles exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . The triazole ring tends to prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .

Chemical Reactions Analysis

The triazole ring exhibits different tautomeric forms, which are important to understand the chemical reactivity of compounds and their impact on biological systems .

Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles are important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .

Scientific Research Applications

Antibacterial Applications

Triazole compounds, including Triazolealanine, have been found to exhibit significant antibacterial activity . They have been used in the development of new potent and safe antimicrobial agents to combat the global spread of drug resistance in bacteria . The 1,2,4-triazole ring in their structure is characterized by multidirectional biological activity .

Antiviral Applications

Triazoles and their derivatives have shown significant antiviral properties . They have been used in the development of antiviral drugs, contributing to the fight against various viral diseases .

Antitubercular Applications

Triazoles have also been used in the development of antitubercular drugs . Their unique structural characteristics allow them to effectively combat tuberculosis-causing bacteria .

Anticancer Applications

Triazoles and their derivatives have been used in the development of anticancer drugs . Their ability to interact with cancer cells and inhibit their growth makes them valuable in cancer treatment .

Anticonvulsant Applications

Triazoles have been found to possess anticonvulsant properties . They have been used in the development of drugs to treat seizure disorders .

Analgesic Applications

Triazoles have been used in the development of analgesic drugs . They have been found to effectively relieve pain .

Antioxidant Applications

Triazoles have been found to possess antioxidant properties . They have been used in the development of drugs to combat oxidative stress .

Anti-Inflammatory Applications

Triazoles have been used in the development of anti-inflammatory drugs . They have been found to effectively reduce inflammation .

Mechanism of Action

Target of Action

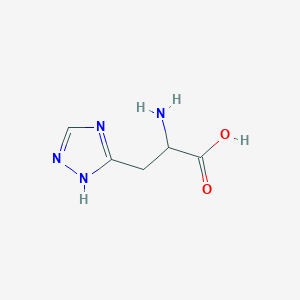

Triazolealanine, a non-proteinogenic α-amino acid, is a derivative of alanine where one of the methyl hydrogens is replaced by a 1,2,4-triazol-3-yl group . The primary targets of triazolealanine and its derivatives are essential proteins for bacteria, such as DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase .

Mode of Action

Triazolealanine interacts with its targets by inhibiting their function. For instance, it has been shown that 1,2,4-triazole derivatives have inhibitory potential against DNA gyrase, an enzyme that introduces supercoiling into DNA . This interaction results in changes to the bacterial DNA structure, affecting its replication and transcription processes.

Biochemical Pathways

The inhibition of these essential proteins by triazolealanine affects various biochemical pathways. For example, the inhibition of DNA gyrase disrupts DNA replication, while the inhibition of glucosamine-6-phosphate synthase disrupts the synthesis of glucosamine-6-phosphate, a critical component of bacterial cell walls .

Result of Action

The result of triazolealanine’s action is the disruption of essential bacterial processes, leading to bacterial death. By inhibiting key proteins and disrupting critical biochemical pathways, triazolealanine prevents bacteria from carrying out necessary functions for survival .

Action Environment

The action, efficacy, and stability of triazolealanine can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions, potentially affecting the efficacy of triazolealanine . Additionally, factors such as pH and temperature can influence the stability of triazolealanine.

Future Directions

properties

IUPAC Name |

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPORZWUTKSILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triazolealanine | |

CAS RN |

10109-05-4 | |

| Record name | α-Amino-1H-1,2,4-triazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazolealanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-triazolyl-3-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

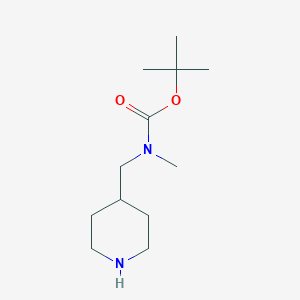

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Triazolealanine (specifically 1,2,4-triazole-3-alanine) acts as a histidine analog, interfering with histidine metabolism. Its primary target is the histidine biosynthetic pathway. [, , , , , ]

- Target: Triazolealanine inhibits the enzyme phosphoribosyl-ATP pyrophosphorylase, the first enzyme in the histidine biosynthesis pathway. [] This inhibition leads to a decrease in histidine production. [, ]

- Downstream effects: The reduced availability of histidine affects various cellular processes. For instance, in Escherichia coli, triazolealanine substitutes for histidine during protein synthesis, resulting in the production of non-functional alkaline phosphatase subunits. These subunits cannot assemble correctly, disrupting enzyme function. [] In Arabidopsis thaliana, triazolealanine primarily inhibits root elongation rather than directly affecting pigment biosynthesis. []

ANone: While the provided abstracts lack detailed spectroscopic data, some information about triazolealanine structure can be extracted:

A: Triazolealanine resistance has been a powerful tool for developing bacterial strains capable of producing large quantities of histidine. [, , , ]

- Selection of mutants: Researchers use triazolealanine to screen for bacteria with mutations that confer resistance to the compound. Many of these resistant mutants overproduce histidine. [, , , ] For example, this approach has been successfully employed in species like Corynebacterium glutamicum, Arthrobacter citreus, Brevibacterium flavum, Bacillus megaterium, Bacillus subtilis, and Nocardia globerula. [, ]

- Mechanism: The resistance often stems from alterations in the histidine biosynthesis pathway, such as feedback-insensitive enzymes or increased expression of pathway enzymes. [, ] These changes ultimately lead to the accumulation and excretion of histidine into the culture medium. [, , ]

A: Yes, resistance to triazolealanine has been observed and studied, particularly in the context of developing histidine-producing bacterial strains. [, , , , ]

- Mechanisms of resistance: Several mechanisms contribute to triazolealanine resistance:

- Altered enzyme regulation: Mutations can lead to enzymes in the histidine biosynthesis pathway that are less sensitive to feedback inhibition by triazolealanine. []

- Increased enzyme production: Some resistant strains overexpress the enzymes involved in histidine biosynthesis, effectively overcoming the inhibitory effect of triazolealanine. [, ]

A: Research suggests that triazolealanine can act as a conditional inhibitor in certain bacterial species. [, ]

- Carbon source dependency: In Serratia marcescens, the inhibitory effect of triazolealanine on growth varies depending on the carbon source utilized by the bacteria. [, ] This suggests that the metabolic state of the cell, influenced by the carbon source, impacts the efficacy of triazolealanine.

- Intracellular pool size: The sensitivity of Serratia marcescens to triazolealanine appears inversely correlated with the intracellular concentration of histidine. [, ] This observation suggests that when histidine levels are high, the inhibitory effect of triazolealanine is less pronounced.

A: Triazolealanine has been a valuable tool in unraveling the regulatory mechanisms governing histidine biosynthesis. [, ]

- Repression control: Studies using Salmonella typhimurium showed that triazolealanine could repress the formation of histidyl-transfer RNA synthetase. [] This effect was dependent on the functionality of the first enzyme in the histidine biosynthetic pathway, suggesting a link between histidine biosynthesis and the regulation of histidyl-tRNA synthetase. []

- Regulatory mutants: By isolating and characterizing triazolealanine-resistant mutants, researchers have gained insights into the genetic control of histidine biosynthesis and its connection to other cellular processes. [] These mutants have shed light on the role of histidyl-tRNA in regulating histidine operon expression. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

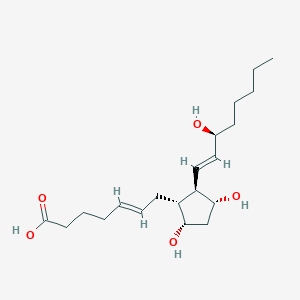

![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)

![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)